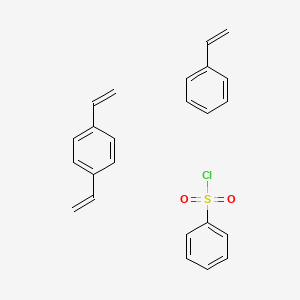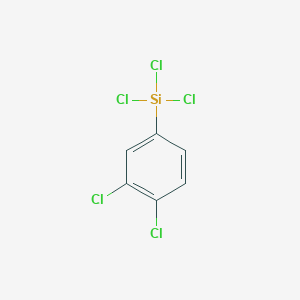
dl-ornithine hydrobromide
Descripción general
Descripción
dl-ornithine hydrobromide is a chemical compound with the molecular formula C5H13BrN2O2This compound is soluble in water and forms monoclinic crystals through hydrogen bonding .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
dl-ornithine hydrobromide can be synthesized through the reaction of 2,5-diaminopentanoic acid with hydrobromic acid. The reaction typically involves dissolving 2,5-diaminopentanoic acid in water, followed by the addition of hydrobromic acid under controlled temperature conditions to form the hydrobromide salt .
Industrial Production Methods
Industrial production of 2,5-diaminopentanoic acid hydrobromide involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving crystallization and purification steps to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
dl-ornithine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in substitution reactions where the amino groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include various derivatives of 2,5-diaminopentanoic acid, such as oxo derivatives, simpler amines, and substituted compounds .
Aplicaciones Científicas De Investigación
dl-ornithine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in studying the urea cycle and amino acid metabolism.
Medicine: It is investigated for its potential therapeutic effects, including its role in ammonia detoxification and wound healing.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mecanismo De Acción
dl-ornithine hydrobromide exerts its effects primarily through its involvement in the urea cycle. It is metabolized to form L-arginine, which stimulates the release of growth hormone from the pituitary gland. This process is crucial for the disposal of excess nitrogen (ammonia) in the body. Additionally, it serves as a precursor for the synthesis of polyamines such as putrescine and spermine, which are important for cell growth and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
L-Ornithine: A non-essential amino acid involved in the urea cycle.
L-Citrulline: Another amino acid in the urea cycle, converted to L-arginine.
L-Arginine: An amino acid that plays a key role in the urea cycle and nitric oxide production.
Uniqueness
dl-ornithine hydrobromide is unique due to its specific role in the urea cycle and its ability to form stable hydrobromide salts. This stability makes it useful in various industrial and research applications, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
2,5-diaminopentanoic acid;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.BrH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRQMKDBBHFVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950073 | |
| Record name | Ornithine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33960-23-5, 27378-49-0 | |
| Record name | NSC527495 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ornithine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzo[e]pyrene](/img/structure/B7798830.png)







